molecular formula C18H25N3O6 B8105762 (R)-Methyl 3-(5-(((allyloxy)carbonyl)amino)pyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoate

(R)-Methyl 3-(5-(((allyloxy)carbonyl)amino)pyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8105762
M. Wt: 379.4 g/mol
InChI Key: ZTSOBZNFYIRPMF-CQSZACIVSA-N
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Description

®-Methyl 3-(5-(((allyloxy)carbonyl)amino)pyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring substituted with an allyloxycarbonyl group and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives, allyl alcohol, and tert-butyl carbamate.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester or the protected amino group, converting them into alcohols or free amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, free amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes due to its functional groups.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the synthesis of polymers or other materials with specific properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The allyloxycarbonyl and tert-butoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-(5-(((methoxy)carbonyl)amino)pyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methoxy group instead of an allyloxy group.

    ®-Methyl 3-(5-(((ethoxy)carbonyl)amino)pyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with an ethoxy group.

Uniqueness

The presence of the allyloxycarbonyl group in ®-Methyl 3-(5-(((allyloxy)carbonyl)amino)pyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoate provides unique reactivity and binding properties compared to its methoxy and ethoxy analogs. This makes it particularly useful in applications requiring specific interactions or reactivity profiles.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(prop-2-enoxycarbonylamino)pyridin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-6-9-26-16(23)20-13-8-7-12(19-11-13)10-14(15(22)25-5)21-17(24)27-18(2,3)4/h6-8,11,14H,1,9-10H2,2-5H3,(H,20,23)(H,21,24)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSOBZNFYIRPMF-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)NC(=O)OCC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)NC(=O)OCC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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